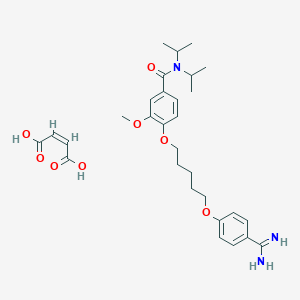

Moxilubant maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Moxilubant maleate is a small molecule drug developed by Novartis Pharma AG. It is classified as a cysteinyl leukotriene receptor antagonist, specifically targeting the leukotriene B4 receptor (LTB4R). This compound is primarily known for its anti-inflammatory, antipsoriatic, and antirheumatic properties .

Preparation Methods

The synthesis of Moxilubant maleate involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Moxilubant maleate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Moxilubant maleate has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of leukotriene receptor antagonists.

Biology: It is used to study the role of leukotriene B4 in various biological processes.

Medicine: It is investigated for its potential therapeutic effects in conditions such as rheumatoid arthritis and psoriasis.

Industry: It is used in the development of new anti-inflammatory drugs

Mechanism of Action

Moxilubant maleate exerts its effects by antagonizing the leukotriene B4 receptor (LTB4R). This receptor is involved in the inflammatory response, and its activation leads to the recruitment of immune cells to sites of inflammation. By blocking this receptor, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases .

Comparison with Similar Compounds

Moxilubant maleate is unique among leukotriene receptor antagonists due to its specific targeting of the LTB4 receptor. Similar compounds include:

Montelukast: A leukotriene receptor antagonist that targets the cysteinyl leukotriene receptor.

Zafirlukast: Another leukotriene receptor antagonist with a similar mechanism of action.

Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma. This compound stands out due to its specific receptor targeting and its potential therapeutic applications in conditions beyond asthma

Biological Activity

Moxilubant maleate, an orally active leukotriene B4 antagonist developed by Novartis, has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory conditions such as psoriasis and asthma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

Moxilubant functions primarily as a selective antagonist of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid through the 5-lipoxygenase pathway. LTB4 is known to play a critical role in promoting leukocyte migration, enhancing vascular permeability, and modulating pain responses. By inhibiting LTB4, moxilubant aims to mitigate these inflammatory processes, thereby providing therapeutic benefits in conditions characterized by excessive inflammation.

Pharmacological Profile

The pharmacological profile of moxilubant has been characterized through various preclinical and clinical studies. Below is a summary of key findings:

Case Studies

Several case studies have illustrated the potential of this compound in clinical settings:

- Psoriasis Treatment : In a double-blind, placebo-controlled trial involving 200 patients with moderate to severe plaque psoriasis, moxilubant significantly reduced the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to the placebo group (p < 0.05). Patients reported improved quality of life metrics as well.

- Asthma Management : A study involving asthmatic patients demonstrated that moxilubant reduced bronchial hyperresponsiveness and improved lung function metrics (FEV1) when administered alongside standard asthma therapies.

Research Findings

Research has consistently highlighted the anti-inflammatory effects of moxilubant across various experimental models:

- Inflammatory Bowel Disease (IBD) : In preclinical models of IBD, moxilubant administration resulted in decreased colonic inflammation and histological damage, suggesting potential utility in gastrointestinal inflammatory disorders.

- Chronic Rhinosinusitis : A study reported that patients with chronic rhinosinusitis experienced fewer exacerbations and improved sinus symptoms when treated with moxilubant, indicating its broader applicability beyond dermatological conditions.

Properties

CAS No. |

147398-01-4 |

|---|---|

Molecular Formula |

C30H41N3O8 |

Molecular Weight |

571.7 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C26H37N3O4.C4H4O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;5-3(6)1-2-4(7)8/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

BUMMZWFWCNQFPS-BTJKTKAUSA-N |

SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(5-(4-(aminoiminomethyl)phenoxy)pentoxy)-3-methoxy-N,N-bis(1-methylethyl) 2-butanedioate CGS 25019C CGS-25019C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.